4-(Chlorosulfonyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-carbamoylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMSSKBMOFPBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585361 | |

| Record name | 4-Carbamoylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885526-86-3 | |

| Record name | 4-Carbamoylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-carbamoylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Chlorosulfonyl)benzamide: A Keystone Reagent in Medicinal Chemistry

This guide provides an in-depth exploration of 4-(chlorosulfonyl)benzamide, a bifunctional reagent of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, applications, and the critical safety protocols required for its handling. Our focus will be on the practical application and mechanistic understanding necessary for leveraging this compound's unique reactivity in the synthesis of novel bioactive molecules.

Compound Identification and Physicochemical Properties

This compound, also known by its synonym 4-(aminocarbonyl)benzenesulfonyl chloride, is a solid organic compound.[1][2] Its unique structure, featuring both a reactive sulfonyl chloride and a stable benzamide moiety, makes it a valuable building block in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 885526-86-3 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClNO₃S | [1][3] |

| Molecular Weight | 219.65 g/mol | [3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| InChI Key | YWMSSKBMOFPBDM-UHFFFAOYSA-N | [1] |

| Storage Temperature | Room Temperature | [1] |

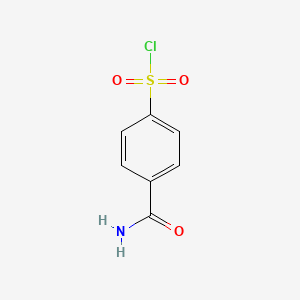

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The proposed mechanism involves the electrophilic aromatic substitution of benzamide with chlorosulfonic acid. The benzamide, being moderately activated towards electrophilic substitution, reacts with the strong electrophile generated from chlorosulfonic acid. The amide group directs the substitution to the para position due to steric hindrance at the ortho positions and electronic effects.

Key Applications in Research and Drug Development

The primary utility of this compound lies in its role as a precursor for the synthesis of a diverse array of sulfonamide derivatives. The high reactivity of the chlorosulfonyl group allows for facile nucleophilic attack by primary and secondary amines, leading to the formation of stable sulfonamide linkages.[6] This reaction is a cornerstone in the development of various therapeutic agents.

Sulfonamides are a critical class of compounds in drug discovery, exhibiting a wide range of biological activities, including:

-

Antimicrobial agents : Sulfonamides can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[6]

-

Anticancer agents : Certain sulfonamide derivatives are known to inhibit carbonic anhydrase isoforms, such as CA IX, which is implicated in tumorigenesis.[6]

-

Anti-inflammatory and diuretic agents : The sulfonamide moiety is present in several drugs with these therapeutic effects.[6]

The benzamide portion of the molecule provides a stable scaffold that can be further functionalized or can participate in crucial binding interactions with biological targets. Recent research has highlighted the development of novel benzenesulfonamides carrying a benzamide moiety as potent inhibitors of carbonic anhydrase and acetylcholinesterase.[7] Furthermore, N-(heterocyclylphenyl)benzenesulfonamides have been synthesized and shown to inhibit Wnt-dependent transcription in cancer cells.[8]

Experimental Protocols: Synthesis of N-Substituted-4-carbamoylbenzenesulfonamides

The following is a generalized, yet detailed protocol for the synthesis of a sulfonamide derivative from this compound and a generic primary amine. This protocol is based on standard methodologies for sulfonamide synthesis.[6]

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane.

-

Cooling : Chill the reaction mixture in an ice bath to 0 °C with continuous stirring.

-

Addition of Sulfonyl Chloride : Slowly add a solution of this compound (1.05 equivalents) in dichloromethane to the cooled amine solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction : After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up :

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification :

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

-

The following diagram illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis and purification of N-substituted-4-carbamoylbenzenesulfonamides.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

-

Signal Word: Danger.[1]

-

Hazard Statements:

Table 2: GHS Pictograms for this compound

| Pictogram | Hazard |

| Corrosive[1] |

Handling and Personal Protective Equipment (PPE):

-

This product should only be handled by, or under the close supervision of, individuals qualified in handling and using potentially hazardous chemicals.[4]

-

Wear suitable personal protective equipment, including:

First Aid Measures:

-

Skin Contact: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers.[4]

-

Inhalation: Remove to fresh air.[4]

-

Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes.[4]

-

In all cases of exposure, seek immediate medical attention.[4]

Storage:

-

Store in a cool, dry, and well-ventilated area in tightly closed containers.[4] It is recommended to store at room temperature.[1]

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives would be achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons in the para-substituted benzene ring, typically as two doublets. The protons of the amide group would appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display distinct signals for the four unique carbons in the aromatic ring, as well as the carbonyl carbon of the benzamide.

-

IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amide, the C=O stretch of the amide, and the S=O stretches of the sulfonyl chloride.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

Conclusion

This compound is a versatile and highly valuable reagent in the field of medicinal chemistry. Its bifunctional nature allows for the straightforward synthesis of a wide range of sulfonamide derivatives, a class of compounds with proven therapeutic importance. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. The synthetic protocols and safety information provided in this guide serve as a foundational resource for researchers aiming to incorporate this key building block into their drug discovery and development programs.

References

- Sigma-Aldrich. This compound | 885526-86-3.

- BenchChem. Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.

- ChemicalBook. This compound | 885526-86-3.

- Chemchart. This compound (885526-86-3).

- Chemsrc. This compound | CAS#:885526-86-3.

- Google Patents. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

- National Center for Biotechnology Information. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability.

- National Center for Biotechnology Information. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.

Sources

- 1. This compound | 885526-86-3 [sigmaaldrich.com]

- 2. This compound (885526-86-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. This compound | 885526-86-3 [chemicalbook.com]

- 4. This compound | CAS#:885526-86-3 | Chemsrc [chemsrc.com]

- 5. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-(Chlorosulfonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chlorosulfonyl)benzamide, also known as 4-carbamoylbenzenesulfonyl chloride, is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both a reactive sulfonyl chloride and a carboxamide group, makes it a versatile building block for the synthesis of a diverse range of sulfonamide derivatives. Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A thorough understanding of the physical properties of this compound is paramount for its effective handling, characterization, and application in synthetic and medicinal chemistry research.

This technical guide provides a comprehensive overview of the known physical properties of this compound. It also presents detailed, field-proven experimental methodologies for the determination of its key physical characteristics, offering a self-validating framework for researchers to generate and confirm data in their own laboratories.

Core Physical and Chemical Properties

A summary of the core physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available from commercial suppliers, other values, such as the boiling point, are predicted based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₃S | [1] |

| Molecular Weight | 219.65 g/mol | [1] |

| CAS Number | 885526-86-3 | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | Data not explicitly available in peer-reviewed literature; requires experimental determination. | |

| Boiling Point | 387.8 ± 25.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Predicted water solubility: 1196.09 mg/L.[1] | [4] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental protocols for determining the key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination

The melting point is a critical physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity, while a broad melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Method

This method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (the completion of melting) are recorded. This range represents the melting point of the sample.

Diagram of Melting Point Determination Workflow:

Sources

An In-depth Technical Guide to 4-(Chlorosulfonyl)benzamide: A Cornerstone Intermediate in Medicinal Chemistry

Introduction: The Strategic Importance of a Bifunctional Reagent

In the landscape of modern drug discovery and organic synthesis, the strategic value of certain molecular scaffolds cannot be overstated. 4-(Chlorosulfonyl)benzamide, also known as 4-carbamoylbenzenesulfonyl chloride, stands out as a pivotal bifunctional intermediate.[1][2] Its structure, featuring a primary benzamide and a highly reactive sulfonyl chloride on a central phenyl ring, offers chemists a versatile platform for constructing complex molecules with significant pharmacological potential. The benzamide moiety is a well-established pharmacophore present in a multitude of approved drugs, while the sulfonyl chloride group provides a reactive handle for forging stable sulfonamide linkages.[3][4] This unique combination makes this compound an indispensable building block in the synthesis of therapeutic agents, including diuretics, antidiabetic drugs, and anticancer agents. This guide provides an in-depth exploration of its chemical structure, properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The utility of this compound is fundamentally derived from its distinct molecular architecture. The molecule consists of a benzene ring substituted at the 1- and 4-positions with a carboxamide group (-C(=O)NH₂) and a sulfonyl chloride group (-SO₂Cl), respectively. The electron-withdrawing nature of both substituents influences the reactivity of the aromatic ring and the functional groups themselves.

Structural Confirmation and Spectroscopic Data

Characterization of this compound relies on standard analytical techniques. While specific experimental spectra for this exact compound are not widely published, data can be reliably predicted based on analogous structures and computational models.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 885526-86-3 | [6] |

| Molecular Formula | C₇H₆ClNO₃S | [1] |

| Molecular Weight | 219.65 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 387.8 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 188.3 ± 23.2 °C | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons as two doublets in the ~7.8-8.2 ppm range; Amide protons (NH₂) as a broad singlet. |

| ¹³C NMR | Carbonyl carbon (~167 ppm); Aromatic carbons (~128-145 ppm), including two quaternary carbons. |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1660 (C=O stretch), ~1370 & ~1180 (S=O stretch, asymmetric & symmetric). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 219/221 (due to ³⁵Cl/³⁷Cl isotopes). |

Note: Predicted data is based on foundational spectroscopic principles and data from structurally similar compounds like 4-chlorobenzamide and various benzenesulfonyl chlorides.[5][7][8]

Synthesis and Reactivity Profile

The synthesis of this compound and its subsequent reactions are governed by the distinct reactivity of its two functional groups. The sulfonyl chloride is a powerful electrophile, making it highly susceptible to nucleophilic attack.

Synthesis Pathway

The preparation of this compound typically involves the chlorosulfonation of benzamide. This reaction utilizes chlorosulfonic acid (ClSO₃H) to introduce the -SO₂Cl group onto the aromatic ring. The amide group is an ortho-, para-director; therefore, the reaction yields the para-substituted product as the major isomer due to steric hindrance at the ortho positions.

Caption: Synthesis of this compound via chlorosulfonation.

Chemoselectivity and Reactivity

A key aspect of this molecule's chemistry is the differential reactivity between the sulfonyl chloride and the benzamide. The sulfonyl chloride is significantly more electrophilic than the amide's carbonyl carbon. This reactivity difference allows for chemoselective reactions, where nucleophiles will preferentially attack the sulfur atom of the sulfonyl chloride.[9]

The primary reaction of this compound is its aminolysis to form sulfonamides. The reaction with primary or secondary amines proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the chloride ion.[3][10] This reaction is typically performed in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct.[3][11]

Applications in Drug Development and Medicinal Chemistry

The utility of this compound as a synthetic intermediate is most evident in the pharmaceutical industry. Its structure is a precursor to a wide range of biologically active sulfonamides.

Building Block for Sulfonylurea Antidiabetic Agents

One of the most significant applications of this scaffold is in the synthesis of sulfonylurea drugs, a class of oral hypoglycemic agents used to treat type 2 diabetes.[12] For example, Glibenclamide (Glyburide), a second-generation sulfonylurea, can be synthesized using a derivative of this compound.[13][14] The core reaction involves the formation of the sulfonamide bond followed by reaction with an appropriate isocyanate.

Caption: Role as a key intermediate in sulfonamide drug synthesis.

Precursor for Diuretics

Derivatives of this molecule, such as 4-chloro-3-sulfamoylbenzoyl chloride, are crucial intermediates in the synthesis of diuretic drugs like Indapamide.[15][16] These drugs are used to treat hypertension by promoting the excretion of salt and water from the body.[16]

Experimental Protocol: Synthesis of a N-Substituted-4-carbamoylbenzenesulfonamide

This protocol describes a general, self-validating method for the synthesis of a sulfonamide derivative from this compound and a primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., aniline) (1.05 eq)

-

Pyridine or Triethylamine (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.05 eq) and the base (1.2 eq) in anhydrous DCM.

-

Cooling: Chill the mixture in an ice bath to 0 °C with continuous stirring. This is crucial to control the exothermicity of the reaction.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes. The slow addition prevents a rapid temperature increase and minimizes side reactions.

-

Reaction Progression: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-6 hours.[3]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure N-substituted-4-carbamoylbenzenesulfonamide.[3]

-

-

Characterization: Confirm the structure and purity of the final product using NMR, IR spectroscopy, and mass spectrometry. Determine the melting point and calculate the yield.

Safety and Handling

This compound and related sulfonyl chlorides are corrosive and moisture-sensitive compounds.

-

Hazards: Causes severe skin burns and eye damage (H314). It is also harmful if swallowed (H302) and may cause respiratory irritation (H335).[17]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, to prevent hydrolysis of the reactive sulfonyl chloride group.[17]

-

Spills: In case of a spill, avoid direct contact. Do not add water. Neutralize carefully with a solid base like sodium bicarbonate before cleanup.

Conclusion

This compound is a testament to the power of bifunctional reagents in modern organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and proven track record as a precursor to essential medicines solidify its status as a high-value intermediate. For researchers in drug development, a thorough understanding of this molecule's properties and chemical behavior is not merely academic—it is a gateway to the efficient and strategic synthesis of novel therapeutic agents. The continued exploration of its derivatives promises to yield new compounds with enhanced efficacy and novel mechanisms of action, further cementing the legacy of this versatile building block.

References

- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

Chemsrc. (2025, August 28). This compound. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (885526-86-3). Retrieved from [Link]

-

LookChem. (n.d.). Cas 70049-77-3, 4-Chloro-3-sulfamoylbenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide.

-

Ngassa, F. N., et al. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). CN106278960A - A kind of synthesis technique of glibenclamide.

-

PubChem. (n.d.). Benzamide, 4-chloro-N-[(4-chlorophenyl)sulfonyl]-. Retrieved from [Link]

-

Van der Eycken, J., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 348-356. Retrieved from [Link]

-

Chekfeh, E., et al. (2021). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. Chemistry, 27(64), 16028-16035. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]

- Google Patents. (n.d.). CN103142521B - Glibenclamide tablet and preparation method thereof.

-

NIST. (n.d.). Benzamide, 4-chloro-. Retrieved from [Link]

-

Tarasov, A. V., et al. (2002). Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with aromatic amines. Russian Journal of Organic Chemistry, 38(1), 118-121. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Retrieved from [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzamide. Retrieved from [Link]

-

Senanayake, C. H., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(9), 4550-4560. Retrieved from [Link]

-

ResearchGate. (n.d.). Transamidation of benzamide with primary amines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of benzamide. Retrieved from [Link]

Sources

- 1. This compound | CAS#:885526-86-3 | Chemsrc [chemsrc.com]

- 2. This compound (885526-86-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 885526-86-3 [chemicalbook.com]

- 7. Benzamide, 4-chloro- [webbook.nist.gov]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glibenclamide synthesis - chemicalbook [chemicalbook.com]

- 14. CN106278960A - A kind of synthesis technique of glibenclamide - Google Patents [patents.google.com]

- 15. 4-Chloro-3-sulfamoylbenzoyl chloride CAS#: 70049-77-3 [m.chemicalbook.com]

- 16. Cas 70049-77-3,4-Chloro-3-sulfamoylbenzoyl chloride | lookchem [lookchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Chlorosulfonyl)benzamide: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(chlorosulfonyl)benzamide, a key building block in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its synthetic pathways with detailed protocols, and illuminate its diverse applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile molecule.

Core Properties of this compound

This compound, also known as 4-carbamoylbenzenesulfonyl chloride, is a bifunctional molecule of significant interest in organic synthesis. Its structure features a benzamide group and a reactive sulfonyl chloride moiety, making it a valuable intermediate for the creation of a wide array of derivatives.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 219.65 g/mol | |

| Molecular Formula | C₇H₆ClNO₃S | |

| CAS Number | 885526-86-3 | |

| Boiling Point | 387.8 ± 25.0 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Physical Form | Solid |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be approached through several routes. A common and logical pathway involves the chlorosulfonation of a suitable benzamide precursor. The following protocol outlines a representative synthesis, emphasizing the rationale behind each step to ensure both safety and a high yield of the desired product.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Benzamide

-

Chlorosulfonic acid

-

Ice

-

Deionized water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

-

Magnetic stirrer and heating mantle

-

Fume hood

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Carefully add an excess of chlorosulfonic acid to the flask. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Benzamide: Slowly add benzamide in small portions to the cooled chlorosulfonic acid with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C to minimize side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. The reaction is typically stirred for several hours to ensure complete conversion. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the solid product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

-

Drying: Dry the purified product under vacuum to remove any remaining solvent.

Causality Behind Experimental Choices:

-

The use of excess chlorosulfonic acid ensures the complete conversion of the starting material.

-

Maintaining a low temperature during the addition of benzamide is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

The quenching of the reaction with ice water is a critical step to safely neutralize the highly reactive chlorosulfonic acid and precipitate the product.

Applications in Drug Development: A Gateway to Novel Therapeutics

The dual reactivity of this compound makes it a valuable scaffold in the design and synthesis of a diverse range of biologically active molecules.

Synthesis of Sulfonamide Derivatives

The sulfonyl chloride group is highly susceptible to nucleophilic attack by amines, leading to the formation of stable sulfonamide linkages. This reaction is a cornerstone for generating libraries of sulfonamide-containing compounds for screening in various disease models.

Caption: General reaction for the synthesis of sulfonamide derivatives.

Role as a Precursor to Bioactive Molecules

Benzamide and sulfonamide moieties are present in a wide range of approved drugs and clinical candidates, exhibiting activities such as:

-

Antimicrobial Agents: Sulfonamides are a well-established class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

-

Anticancer Agents: Certain sulfonamide derivatives have shown promise as anticancer agents by targeting key enzymes involved in tumor progression, such as carbonic anhydrases.

-

Anti-inflammatory and Analgesic Agents: The benzamide scaffold is found in several non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic compounds.

Safety and Handling

This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage. Always wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when working with this chemical. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound, with a molecular weight of 219.65 g/mol , is a pivotal intermediate in the field of medicinal chemistry. Its versatile reactivity allows for the synthesis of a vast array of derivatives with diverse pharmacological properties. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists aiming to leverage this valuable building block in the quest for novel and effective therapeutics.

References

-

Chemsrc. This compound. [Link]

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

A Technical Guide to 4-(Carbamoyl)benzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of 4-(carbamoyl)benzenesulfonyl chloride, also known as 4-(chlorosulfonyl)benzamide. This bifunctional aromatic compound is a pivotal intermediate in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its strategic importance lies in the differential reactivity of its two functional groups: a robust benzamide and a highly reactive sulfonyl chloride. This guide will delve into the synthesis of this key intermediate, its reactivity profile with a focus on chemoselectivity, and its prominent role in the synthesis of blockbuster drugs. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.

Introduction: A Versatile Building Block

4-(Carbamoyl)benzenesulfonyl chloride (CAS No. 885526-86-3) is a white solid that serves as a critical building block for the introduction of the 4-sulfamoylbenzoyl moiety into molecular scaffolds. The presence of both a nucleophilically susceptible sulfonyl chloride and a more stable amide functionality allows for sequential and selective reactions, making it a valuable tool in the synthesis of complex molecules with diverse biological activities. The sulfonamide group, which is readily formed from the sulfonyl chloride, is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, antibacterial agents, and anticancer drugs.[1] This guide will elucidate the chemical properties and synthetic utility of this important reagent.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of 4-(carbamoyl)benzenesulfonyl chloride is essential for its proper handling, characterization, and use in synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 4-Carbamoylbenzenesulfonyl chloride | [2] |

| CAS Number | 885526-86-3 | [2] |

| Molecular Formula | C₇H₆ClNO₃S | |

| Molecular Weight | 219.65 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 149-153 °C |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit a characteristic AA'BB' splitting pattern for the aromatic protons, typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl chloride group will be deshielded and appear further downfield compared to the protons ortho to the benzamide group. The amide protons will appear as a broad singlet, and its chemical shift can be solvent-dependent.

-

Expected Chemical Shifts (in DMSO-d₆):

-

δ 8.0-8.2 ppm (d, 2H, Ar-H ortho to -SO₂Cl)

-

δ 7.8-8.0 ppm (d, 2H, Ar-H ortho to -CONH₂)

-

δ 7.5-7.7 ppm (br s, 2H, -CONH₂)

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with the carbons attached to the sulfonyl chloride and carbonyl groups being the most downfield.

-

Expected Chemical Shifts (in DMSO-d₆):

-

δ ~167 ppm (C=O)

-

δ ~145 ppm (C-SO₂Cl)

-

δ ~138 ppm (C-CONH₂)

-

δ ~129 ppm (Ar-CH)

-

δ ~127 ppm (Ar-CH)

-

FT-IR Spectroscopy: The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride and benzamide functional groups.

-

Characteristic Absorption Bands (in KBr):

-

3400-3200 cm⁻¹ (N-H stretching of the amide)

-

~1660 cm⁻¹ (C=O stretching of the amide, Amide I band)

-

~1600 cm⁻¹ (N-H bending of the amide, Amide II band)

-

~1380 cm⁻¹ and ~1180 cm⁻¹ (Asymmetric and symmetric S=O stretching of the sulfonyl chloride)

-

~600 cm⁻¹ (S-Cl stretching)

-

Synthesis of 4-(Carbamoyl)benzenesulfonyl Chloride

The most common and industrially scalable method for the synthesis of 4-(carbamoyl)benzenesulfonyl chloride is the chlorosulfonation of benzamide. This reaction utilizes chlorosulfonic acid as both the solvent and the electrophilic reagent.

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The highly electrophilic sulfur trioxide, present in chlorosulfonic acid, attacks the electron-rich benzene ring of benzamide. The para-position is favored due to the ortho,para-directing effect of the amide group. Subsequent reaction with the chloride ion from chlorosulfonic acid yields the final product.

Caption: Synthesis of 4-(Carbamoyl)benzenesulfonyl chloride.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the chlorosulfonation of similar aromatic compounds.[3]

Materials:

-

Benzamide

-

Chlorosulfonic acid

-

Crushed ice

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Charge the flask with chlorosulfonic acid (4.0 equivalents). Cool the flask to 0-5 °C using an ice bath.

-

Slowly add benzamide (1.0 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 2-3 hours. The completion of the reaction can be monitored by the cessation of HCl gas evolution.

-

Allow the reaction mixture to cool to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

The product will precipitate as a white solid. Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes, to yield pure 4-(carbamoyl)benzenesulfonyl chloride.

Yield: Typical yields for this reaction range from 70-85%.

Reactivity and Chemoselectivity

The synthetic utility of 4-(carbamoyl)benzenesulfonyl chloride stems from the differential reactivity of its two functional groups. The sulfonyl chloride is a highly reactive electrophile, while the benzamide is comparatively stable under many reaction conditions.

The Highly Reactive Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles.[4]

Caption: General reaction of a sulfonyl chloride with a nucleophile.

-

Reaction with Amines: Primary and secondary amines readily react with the sulfonyl chloride to form stable sulfonamides. This is the most common and important reaction of this functional group, forming the basis of many "sulfa" drugs. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

-

Reaction with Alcohols: In the presence of a base, alcohols react to form sulfonate esters.

-

Hydrolysis: The sulfonyl chloride group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, reactions should be carried out under anhydrous conditions.

Chemoselectivity

In reactions with nucleophiles, the sulfonyl chloride group is significantly more reactive than the benzamide group. This allows for selective reaction at the sulfonyl moiety without affecting the amide. For instance, treatment with an amine will selectively form a sulfonamide, leaving the benzamide group intact for subsequent chemical transformations if desired. This chemoselectivity is crucial for its application as a building block in multi-step syntheses.[5]

Applications in Drug Development

4-(Carbamoyl)benzenesulfonyl chloride and its derivatives are key intermediates in the synthesis of several commercially successful drugs.

Synthesis of Glibenclamide (Glyburide)

Glibenclamide is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes. A key intermediate in its synthesis is derived from a precursor that contains the 4-sulfamoylbenzoyl structure, which can be prepared from 4-(carbamoyl)benzenesulfonyl chloride.[6][7] The synthesis involves the reaction of a phenethylamine derivative with 5-chloro-2-methoxybenzoyl chloride, followed by chlorosulfonation and amination to generate the sulfonamide, which is then reacted with cyclohexyl isocyanate.

Caption: Synthetic pathway to Glibenclamide.

Precursor to Celecoxib

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. Its synthesis involves the condensation of a substituted hydrazine with a β-diketone. The required hydrazine, 4-hydrazinylbenzenesulfonamide, is synthesized from sulfanilamide, which can be prepared from 4-(carbamoyl)benzenesulfonyl chloride by a Hofmann rearrangement or related transformations.[8][9]

Caption: Synthetic route to a key precursor of Celecoxib.

Safety and Handling

4-(Carbamoyl)benzenesulfonyl chloride is a reactive and corrosive chemical that must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Incompatibilities: It is incompatible with strong bases, oxidizing agents, and water. It reacts violently with water, releasing corrosive hydrochloric acid gas.[10]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and incompatible substances.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-(Carbamoyl)benzenesulfonyl chloride is a highly valuable and versatile intermediate in organic and medicinal chemistry. Its dual functionality and the pronounced reactivity difference between the sulfonyl chloride and benzamide groups allow for its strategic use in the synthesis of complex molecules, most notably in the preparation of important pharmaceuticals. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for its safe and effective application in research and development.

References

- Google Patents. (n.d.). CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide.

-

New Drug Approvals. (n.d.). CELECOXIB. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.

- Google Patents. (n.d.). CN106278960A - A kind of synthesis technique of glibenclamide.

-

National Center for Biotechnology Information. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved January 6, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. Retrieved January 6, 2026, from [Link]

-

PYG Lifesciences. (2025). How is Glibenclamide Sulfonamide(Intermediate) Manufactured?. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved January 6, 2026, from [Link]

-

DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved January 6, 2026, from [Link]

-

Chemchart. (n.d.). This compound (885526-86-3). Retrieved January 6, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved January 6, 2026, from [Link]

-

Oregon State University. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.

-

NIST WebBook. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved January 6, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzenesulfonyl chloride. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 4-(Bromomethyl)benzenesulfonyl chloride - Optional[FTIR] - Spectrum. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 4,4'-oxydibenzenesulfonyl chloride - Optional[FTIR] - Spectrum. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzamide, N-(4-chlorophenyl)-. Retrieved January 6, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzoyl chloride, 4-chloro-. Retrieved January 6, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound (885526-86-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glibenclamide synthesis - chemicalbook [chemicalbook.com]

- 7. CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of 4-(Chlorosulfonyl)benzamide

Abstract

4-(Chlorosulfonyl)benzamide is a pivotal chemical intermediate, foundational to the synthesis of a multitude of pharmaceutical agents, particularly diuretics and hypoglycemic drugs. The strategic selection of its synthetic precursors and corresponding reaction pathways is paramount to achieving high yield, purity, and process scalability. This technical guide provides an in-depth analysis of the primary and alternative precursors for the synthesis of this compound. We will explore the underlying reaction mechanisms, offer field-proven experimental protocols, and present a comparative analysis of the various synthetic strategies. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering expert insights to inform precursor selection and process optimization.

Introduction: The Significance of this compound

This compound, also known as 4-(aminocarbonyl)benzenesulfonyl chloride, is a bifunctional molecule featuring a highly reactive sulfonyl chloride group and a stable benzamide moiety.[1] This structural arrangement makes it an exceptionally versatile building block in medicinal chemistry. The sulfonyl chloride group serves as a reactive handle for the introduction of various functionalities, most commonly through reaction with amines to form stable sulfonamide linkages. This chemistry is the cornerstone for the synthesis of a wide array of drugs.

The benzamide portion of the molecule often plays a crucial role in the pharmacophore of the final active pharmaceutical ingredient (API), contributing to receptor binding and overall biological activity. Given its importance, the efficient and cost-effective synthesis of this compound is a subject of considerable interest in industrial and academic research.

Overview of Synthetic Strategies and Key Precursors

The synthesis of this compound can be approached through several distinct pathways, each originating from a different primary precursor. The choice of precursor is often dictated by factors such as cost, availability, desired purity, and the scale of the synthesis. The most prominent precursors and their corresponding synthetic routes are:

-

Benzamide: Direct chlorosulfonation of benzamide.

-

4-Sulfamoylbenzoic Acid: Conversion of the carboxylic acid to the sulfonyl chloride.

-

p-Toluenesulfonamide: Oxidation of the methyl group to a carboxylic acid followed by chlorination.

-

4-Aminobenzamide: A Sandmeyer-type reaction involving diazotization followed by sulfochlorination.

The following sections will provide a detailed examination of each of these synthetic routes.

Detailed Analysis of Synthesis Precursors and Pathways

Route 1: Direct Chlorosulfonation of Benzamide

This is arguably the most direct route to this compound. The reaction involves the electrophilic aromatic substitution of benzamide with chlorosulfonic acid.[2]

Mechanism: The carboxylic acid group is a deactivating, meta-directing group. However, under the strongly acidic conditions of chlorosulfonic acid, the amide group can be protonated, which further deactivates the ring. Despite this, the reaction proceeds, yielding the desired para-substituted product, albeit often with the formation of ortho and meta isomers as impurities.

Causality Behind Experimental Choices:

-

Excess Chlorosulfonic Acid: A significant excess of chlorosulfonic acid is used both as the reagent and the solvent. This drives the reaction to completion and helps to dissolve the starting material.[3]

-

Temperature Control: The reaction is highly exothermic. The initial addition of benzamide to chlorosulfonic acid must be done at low temperatures (0-20°C) to prevent runaway reactions and minimize the formation of side products like diaryl sulfones.[3] Following the addition, the temperature is typically raised to 80-90°C to ensure the completion of the reaction.[3]

-

Quenching: The reaction mixture is carefully quenched by pouring it onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the product.[3]

Advantages:

-

Direct, one-step synthesis.

-

Readily available and inexpensive starting material.

Disadvantages:

-

Formation of isomeric impurities can complicate purification.

-

The reaction is highly corrosive and generates large amounts of HCl gas.

-

Harsh reaction conditions may not be suitable for substrates with sensitive functional groups.

Caption: Direct chlorosulfonation of benzamide.

Route 2: From 4-Sulfamoylbenzoic Acid

This route starts from the pre-formed sulfonamide, 4-sulfamoylbenzoic acid (also known as carzenide), and converts the carboxylic acid moiety into the sulfonyl chloride.[4][5]

Mechanism: The conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation in organic chemistry. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed.

Causality Behind Experimental Choices:

-

Thionyl Chloride: Thionyl chloride is often the reagent of choice as the byproducts (SO₂ and HCl) are gaseous, which simplifies the workup. A small amount of a catalyst like dimethylformamide (DMF) is often added to facilitate the reaction.[6]

-

Solvent: The reaction is typically carried out in an inert solvent like benzene or in excess thionyl chloride.

-

Temperature: The reaction mixture is usually heated under reflux to drive the reaction to completion.[7]

Advantages:

-

High regioselectivity, as the starting material is already the desired para-isomer.

-

Milder conditions compared to direct chlorosulfonation of benzamide.

Disadvantages:

-

4-Sulfamoylbenzoic acid is more expensive than benzamide.

-

Requires a two-step process if starting from a more basic precursor.

Caption: Conversion of 4-sulfamoylbenzoic acid.

Route 3: Oxidation of p-Toluenesulfonamide

This pathway involves the oxidation of the methyl group of p-toluenesulfonamide to a carboxylic acid, followed by conversion to the target molecule.

Mechanism: The oxidation of the methyl group can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under basic or acidic conditions, respectively. This forms 4-sulfamoylbenzoic acid, which is then converted to the sulfonyl chloride as described in Route 2.

Causality Behind Experimental Choices:

-

Oxidizing Agent: Potassium permanganate in a basic aqueous solution is a common choice. The reaction mixture is heated to drive the oxidation.

-

Workup: After the oxidation is complete, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate the 4-sulfamoylbenzoic acid.[4]

Advantages:

-

p-Toluenesulfonamide is a readily available and relatively inexpensive starting material.

-

The synthesis is regioselective.

Disadvantages:

-

Multi-step synthesis.

-

The use of strong oxidizing agents can lead to waste disposal challenges.

-

The oxidation step can sometimes have moderate yields.

Caption: Sandmeyer-type synthesis from 4-aminobenzamide.

Comparative Analysis of Precursors

| Precursor | Synthetic Route | Key Reagents | Advantages | Disadvantages |

| Benzamide | Direct Chlorosulfonation | Chlorosulfonic acid | One-step, inexpensive starting material | Isomeric impurities, harsh conditions |

| 4-Sulfamoylbenzoic Acid | Chlorination | Thionyl chloride | High regioselectivity, milder conditions | More expensive precursor |

| p-Toluenesulfonamide | Oxidation & Chlorination | KMnO₄, SOCl₂ | Inexpensive precursor, regioselective | Multi-step, waste from oxidation |

| 4-Aminobenzamide | Diazotization & Sulfochlorination | NaNO₂, SO₂, CuCl | Excellent regioselectivity | Unstable intermediates, requires handling of SO₂ gas |

Experimental Protocols

Protocol for the Direct Chlorosulfonation of Benzamide

Materials:

-

Benzamide

-

Chlorosulfonic acid

-

Crushed ice

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Gas outlet connected to a scrubber (to neutralize HCl gas)

-

Ice-water bath

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a gas outlet, add chlorosulfonic acid (4-5 molar equivalents).

-

Cool the flask in an ice-water bath to bring the temperature of the chlorosulfonic acid to 0-5°C. [3]3. Slowly and portion-wise, add benzamide (1 molar equivalent) to the stirred chlorosulfonic acid, maintaining the internal reaction temperature below 20°C. [3]4. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90°C and maintain it for 2-4 hours. [3]5. Cool the reaction mixture to room temperature.

-

In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

-

Slowly and carefully, pour the reaction mixture onto the ice-water. A white precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Dry the product under vacuum.

Protocol for the Conversion of 4-Sulfamoylbenzoic Acid to this compound

Materials:

-

4-Sulfamoylbenzoic acid

-

Thionyl chloride

-

Dimethylformamide (DMF)

-

Anhydrous benzene (or other inert solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 4-sulfamoylbenzoic acid (1 molar equivalent) and anhydrous benzene.

-

Add thionyl chloride (2-3 molar equivalents) and a catalytic amount of DMF.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting solid is the crude this compound, which can be purified by recrystallization from a suitable solvent (e.g., chloroform or benzene).

Safety, Handling, and Waste Disposal

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, face shield) must be worn.

-

Thionyl chloride is also corrosive and lachrymatory. It reacts with water to release HCl and SO₂ gas. Handle with care in a fume hood.

-

Diazonium salts can be explosive when isolated in a dry state. They should be prepared and used in situ at low temperatures.

-

Waste Disposal: Acidic and chlorinated waste should be neutralized and disposed of according to institutional and local regulations.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through various pathways, with the direct chlorosulfonation of benzamide being the most straightforward for large-scale production, provided that purification methods are in place to handle isomeric impurities. For higher purity requirements and smaller-scale syntheses, routes starting from 4-sulfamoylbenzoic acid or via a Sandmeyer reaction offer superior regioselectivity.

Future research in this area will likely focus on the development of greener and more sustainable synthetic methods. This could include the use of solid acid catalysts to replace corrosive liquid acids, flow chemistry to improve the safety of handling hazardous intermediates like diazonium salts, and biocatalytic approaches for more selective transformations. As the demand for sulfonamide-based pharmaceuticals continues to grow, the optimization of the synthesis of key building blocks like this compound will remain a critical endeavor for the chemical and pharmaceutical industries.

References

-

Cremlyn, R., Ellis, L., & Pinney, A. (n.d.). CHLOROSULFONATION OF N-BENZYL CARBOXAMIDES. Taylor & Francis Online. Retrieved from [Link]

- Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

-

NIH. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC. Retrieved from [Link]

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

- Google Patents. (n.d.). CA1082191A - Process for the preparation of sulfamylbenzoic acids.

- Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.

-

Chemchart. (n.d.). This compound (885526-86-3). Retrieved from [Link]

- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

- Google Patents. (n.d.). US3161675A - Process for preparing sulfonamide compounds.

-

PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385. Retrieved from [Link]

-

ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters. Retrieved from [Link]

- Google Patents. (n.d.). US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines.

-

Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

Sources

- 1. This compound (885526-86-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carzenide | 138-41-0 [chemicalbook.com]

- 5. 4-Sulfamoylbenzoic acid 97 138-41-0 [sigmaaldrich.com]

- 6. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 7. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

The Diverse Biological Landscape of 4-(Chlorosulfonyl)benzamide Derivatives: A Technical Guide for Drug Discovery

Introduction: The Architectural Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds, offering a versatile foundation for the development of a wide array of therapeutic agents. The 4-(chlorosulfonyl)benzamide core is a prime example of such a scaffold. Its intrinsic reactivity and modular nature allow for the facile synthesis of diverse libraries of sulfonamide derivatives, each with the potential for unique biological activities.[1] This technical guide provides an in-depth exploration of the significant biological activities exhibited by derivatives of this compound, with a focus on their applications in anticancer, antimicrobial, and enzyme inhibition research. We will delve into the mechanistic underpinnings of their actions, discuss key structure-activity relationships (SAR), and provide exemplary protocols for their synthesis and biological evaluation.

The utility of the this compound scaffold lies in the highly reactive chlorosulfonyl group, which is amenable to nucleophilic attack by primary and secondary amines, leading to the formation of stable sulfonamide linkages.[1] This straightforward synthetic handle, coupled with the potential for modification of the benzamide moiety, has enabled the generation of compounds with a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and diuretic properties.[1]

Anticancer Activity: A Multi-pronged Assault on Malignancy

The quest for novel and effective anticancer agents has led to the extensive investigation of this compound derivatives. These compounds have demonstrated the ability to combat cancer through various mechanisms, making them a promising class of molecules for oncological drug development.

Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer action of these derivatives is not monolithic; rather, it involves a sophisticated interplay of multiple cellular pathways. A significant body of research points to the induction of apoptosis, or programmed cell death, as a primary mechanism. For instance, certain novel 1,2,4-triazine sulfonamide derivatives have been shown to induce both extrinsic and intrinsic apoptotic pathways in colon cancer cells.[2] This is evidenced by the increased activity of key executioner enzymes, caspase-8 and caspase-9. Furthermore, these compounds can modulate the levels of critical proteins involved in cancer progression and metastasis, such as sICAM-1, mTOR, and cathepsin B.

Another crucial target for many sulfonamide derivatives is the family of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3] These enzymes are often overexpressed in hypoxic tumors and play a vital role in regulating pH, which is critical for tumor cell survival and proliferation.[2] By selectively inhibiting these isoforms, this compound derivatives can disrupt the tumor microenvironment and trigger apoptosis.[2]

The following diagram illustrates the induction of apoptosis by a novel 1,2,4-triazine sulfonamide derivative in colon cancer cells.

Caption: Apoptotic induction by a 1,2,4-triazine sulfonamide derivative.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of this compound derivatives is intricately linked to their molecular structure. Studies have shown that the nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining activity. For example, the incorporation of heterocyclic moieties, such as 1,2,4-triazine, can lead to potent anticancer agents.[2][4] The substitution pattern on the benzamide ring also influences activity, with certain substitutions enhancing the selectivity towards specific cancer cell lines.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

A fundamental step in evaluating the anticancer potential of newly synthesized compounds is the determination of their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., DLD-1, HT-29) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of new antimicrobial agents. Sulfonamide derivatives, the first class of synthetic antimicrobial agents, continue to be a valuable source of inspiration for the development of novel therapeutics.

Mechanism of Action: Targeting Folic Acid Synthesis

The classic mechanism of action of sulfonamides as antibacterial agents involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][5] Bacteria must synthesize their own folic acid, which is essential for the production of nucleotides and certain amino acids.[5] In contrast, mammals obtain folic acid from their diet, making this pathway an attractive and selective target for antimicrobial drugs.[1][5]

The following diagram illustrates the folic acid synthesis pathway and the inhibitory action of sulfonamides.

Caption: Sulfonamide inhibition of the bacterial folic acid synthesis pathway.

Spectrum of Activity and SAR

Derivatives of this compound have shown activity against a range of both Gram-positive and Gram-negative bacteria.[6][7][8] Some compounds have demonstrated promising activity against anaerobic Gram-positive bacteria.[6] The antimicrobial efficacy is influenced by the substituents on the sulfonamide and benzamide moieties. For instance, the introduction of certain heterocyclic rings can enhance antibacterial activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 1: Antimicrobial Activity of Selected Sulfonamide Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 32 | [9] |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 64 | [9] |